Cas no 1262009-73-3 (4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid)

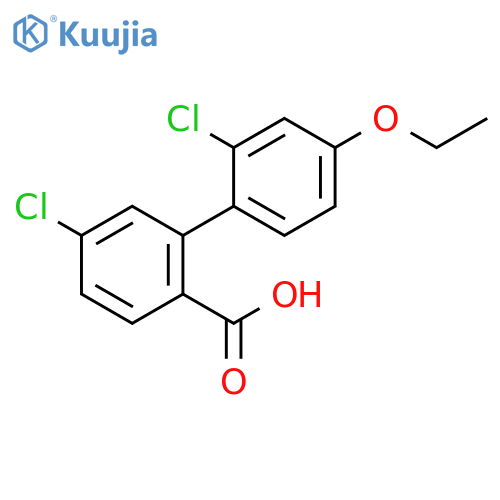

1262009-73-3 structure

商品名:4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid

CAS番号:1262009-73-3

MF:C15H12Cl2O3

メガワット:311.159982681274

MDL:MFCD18322330

CID:2769051

PubChem ID:53228161

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 1262009-73-3

- DTXSID00691694

- MFCD18322330

- 2',5-Dichloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid

- 4-CHLORO-2-(2-CHLORO-4-ETHOXYPHENYL)BENZOIC ACID

- 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95%

- 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid

-

- MDL: MFCD18322330

- インチ: InChI=1S/C15H12Cl2O3/c1-2-20-10-4-6-11(14(17)8-10)13-7-9(16)3-5-12(13)15(18)19/h3-8H,2H2,1H3,(H,18,19)

- InChIKey: BSTXNVYSWUPIAY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 310.0163496Da

- どういたいしつりょう: 310.0163496Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 5

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB329606-5 g |

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95%; . |

1262009-73-3 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB329606-5g |

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95%; . |

1262009-73-3 | 95% | 5g |

€1159.00 | 2025-03-19 |

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

1262009-73-3 (4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1262009-73-3)

清らかである:99%

はかる:5g

価格 ($):687.0